(R)-Bendroflumethiazide
CAS No.: 1087345-31-0
Cat. No.: VC21346158
Molecular Formula: C15H14F3N3O4S2
Molecular Weight: 421.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1087345-31-0 |
---|---|
Molecular Formula | C15H14F3N3O4S2 |
Molecular Weight | 421.4 g/mol |
IUPAC Name | (3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1 |
Standard InChI Key | HDWIHXWEUNVBIY-CQSZACIVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
SMILES | C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
Canonical SMILES | C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
Chemical Structure and Properties
(R)-Bendroflumethiazide possesses a complex heterocyclic structure characterized by a benzothiadiazine core with key functional groups that contribute to its pharmacological activity. The molecular formula is C₁₅H₁₄F₃N₃O₄S₂, with a corresponding molar mass of 421.41 g/mol . The compound features a trifluoromethyl group at position 6 of the benzothiadiazine ring system, a structural element that influences its lipophilicity and tissue distribution. Additionally, the sulfonamide group at position 7 is crucial for its interaction with target proteins in the renal tubules .
The stereochemistry of (R)-bendroflumethiazide is significant, with the R-configuration at the 3-position bearing the benzyl substituent. This stereochemical arrangement contributes to the compound's three-dimensional orientation and potentially influences its binding affinity to target proteins. The molecule contains three rings in total, with two being aromatic, conferring rigidity to specific portions of the structure while maintaining flexibility through four rotatable bonds .
From a physicochemical perspective, (R)-bendroflumethiazide demonstrates properties that influence its pharmacokinetic behavior in biological systems. Table 1 summarizes the key physicochemical properties of this compound:
Table 1: Physicochemical Properties of (R)-Bendroflumethiazide
Property | Value |
---|---|
Heavy Atoms | 27 |
Rings | 3 |
Aromatic Rings | 2 |
Rotatable Bonds | 4 |
Van der Waals Molecular Volume | 316.73 ų |
Topological Polar Surface Area | 118.36 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
LogP | 4.07 |
Molar Refractivity | 91.30 |
Fraction sp³ Carbons | 0.20 |
sp³ Carbons | 3 |
The structural classification of (R)-bendroflumethiazide according to the ClassyFire taxonomy places it within the broader category of organoheterocyclic compounds, specifically as a thiadiazine within the benzothiadiazine subclass. More precisely, it belongs to the direct parent category of 1,2,4-benzothiadiazine-1,1-dioxides, a classification that reflects its core structural elements and relevant functional groups . This structural categorization provides a framework for understanding its relationship to other compounds with similar pharmacological activities.
Pharmacological Mechanism of Action
The therapeutic efficacy of (R)-bendroflumethiazide stems from its specific interactions with ion transporters in the nephron, particularly within the distal convoluted tubule (DCT). The primary mechanism involves inhibition of the sodium-chloride cotransporter (NCC, also known as solute carrier family 12 member 3), which plays a crucial role in sodium reabsorption in the early distal tubule . By blocking this transporter, (R)-bendroflumethiazide prevents the reabsorption of sodium and chloride ions, leading to increased urinary excretion of these electrolytes and consequently, water .
The compound's inhibitory action extends beyond the NCC to include the sodium-potassium-chloride cotransporter 2 (NKCC2, also known as solute carrier family 12 member 1), although with potentially different binding affinities . This dual inhibitory effect contributes to the comprehensive natriuretic and diuretic properties of (R)-bendroflumethiazide. The increased delivery of sodium to the distal nephron segments results in enhanced potassium excretion through the sodium-potassium exchange mechanism, explaining the potential for hypokalemia as an adverse effect .
Beyond its effects on ion transporters directly involved in sodium handling, (R)-bendroflumethiazide also interacts with other physiologically relevant proteins. Table 2 summarizes the known molecular targets of this compound:
Table 2: Molecular Targets of (R)-Bendroflumethiazide
The antihypertensive effects of (R)-bendroflumethiazide cannot be attributed solely to its diuretic action. Research suggests that thiazide diuretics like (R)-bendroflumethiazide induce vasodilation through multiple mechanisms, including the activation of calcium-activated potassium channels (large conductance) in vascular smooth muscle cells . Additionally, the inhibition of various carbonic anhydrase isoforms in vascular tissue may contribute to its blood pressure-lowering effects . These non-diuretic mechanisms help explain why the antihypertensive efficacy of thiazides persists even after the initial diuresis and volume depletion have stabilized.
Parameter | Value | Source |
---|---|---|
Bioavailability | 100% | |
Protein Binding | 96% | |
Metabolism | Extensive | |
Elimination Half-life | 3-4 hours / 8.5 hours | / |
Absorption Rate | Relatively rapid | |
Route of Administration | Oral |
There is a notable discrepancy in the reported elimination half-life of (R)-bendroflumethiazide, with values ranging from 3-4 hours according to Wikipedia to 8.5 hours according to DrugBank . This variation may reflect differences in study populations, analytical methodologies, or specific formulations evaluated. The clinical implications of this discrepancy may be relevant for dosing frequency considerations, particularly in patients with altered renal or hepatic function.
The pharmacokinetic properties of (R)-bendroflumethiazide influence its clinical application, particularly regarding dosing frequency, potential for drug-drug interactions, and considerations for special populations such as patients with renal or hepatic impairment. The relatively moderate half-life supports once or twice-daily dosing regimens commonly employed in clinical practice for managing hypertension and edema.
Clinical Applications
(R)-Bendroflumethiazide has established therapeutic utility in several clinical contexts, with its primary applications centered on cardiovascular and renal conditions. The most prominent indication is in the management of hypertension, where it serves as either monotherapy in mild cases or as part of combination regimens for more severe or resistant hypertension . Its antihypertensive effect develops gradually over several days and maintains efficacy with continuous administration, making it suitable for long-term blood pressure control.
Historically, (R)-bendroflumethiazide was also employed to suppress lactation in postpartum women, although this application has largely been superseded by alternative approaches in contemporary clinical practice . This historical use highlights the compound's potential effects on hormonal and physiological processes beyond its primary diuretic and antihypertensive actions.
The clinical efficacy of (R)-bendroflumethiazide in hypertension management is substantiated by its ability to reduce both morbidity and mortality associated with elevated blood pressure, although the precise mechanisms underlying these benefits extend beyond simple blood pressure reduction . The compound's vasodilatory properties, mediated in part through effects on calcium-activated potassium channels and carbonic anhydrases, contribute to its comprehensive antihypertensive profile .
When prescribing (R)-bendroflumethiazide, clinicians must consider several factors that influence its optimal application. These include patient-specific characteristics such as age, renal function, comorbidities, and concomitant medications. In particular, monitoring of electrolytes (especially potassium), uric acid, and glucose is advisable during therapy, as thiazide diuretics are known to potentially affect these parameters. Dosage adjustments may be necessary based on clinical response and the development of any adverse effects, with typical dosing ranging from 2.5 mg to 10 mg daily depending on the indication and patient factors.
Adverse Effects and Contraindications
(R)-Bendroflumethiazide, like other thiazide diuretics, is associated with a spectrum of adverse effects that can impact patient tolerance and adherence to therapy. These effects range from common and generally mild disturbances to rare but potentially serious complications. Understanding these adverse effects is crucial for appropriate patient selection, monitoring, and management during treatment.
Among the common adverse effects reported with (R)-bendroflumethiazide therapy are orthostatic hypotension manifesting as dizziness, particularly upon standing; dry mouth or thirst resulting from fluid loss; gastrointestinal disturbances including nausea and stomach pain; fatigue or weakness; variable bowel function changes presenting as either diarrhea or constipation; and joint pain predominantly due to elevated uric acid levels potentially precipitating gout . These effects are generally dose-dependent and may attenuate with continued therapy as the body adjusts to altered fluid and electrolyte status.
Table 4 summarizes the common adverse effects associated with (R)-bendroflumethiazide therapy:
Table 4: Common Adverse Effects of (R)-Bendroflumethiazide
Adverse Effect | Potential Mechanism | Management Considerations |
---|---|---|
Orthostatic hypotension (dizziness) | Reduced intravascular volume and vasodilation | Gradual dose titration, patient education about positional changes |
Dry mouth / thirst | Fluid loss, compensatory mechanisms | Adequate hydration within prescribed limits |
Nausea / stomach pain | Direct gastrointestinal effects, electrolyte disturbances | Administration with food, dose adjustment if persistent |
Fatigue | Electrolyte imbalances, particularly hypokalemia | Monitoring of electrolytes, possible supplementation |
Diarrhea / constipation | Altered electrolyte and fluid balance in the intestine | Dietary modifications, supportive measures |
Joint pain / gout | Hyperuricemia due to competition for renal tubular secretion | Monitoring of uric acid levels, prophylactic therapy if indicated |
Metabolic effects represent a significant consideration with (R)-bendroflumethiazide therapy. These include hypokalemia due to increased renal potassium excretion, hyperuricemia as previously mentioned, hypercalcemia resulting from reduced calcium excretion, and potential glucose intolerance or worsening of diabetes mellitus through mechanisms that may involve insulin resistance or altered pancreatic insulin secretion . Regular monitoring of relevant laboratory parameters is advisable to detect and address these metabolic alterations.
The interaction of (R)-bendroflumethiazide with alcohol merits special attention. Concomitant alcohol consumption can potentiate the orthostatic hypotensive effect of the medication, potentially resulting in significant blood pressure reduction, especially when changing from a seated or lying position to standing . Patients should be explicitly counseled about this interaction and advised to abstain from alcohol during therapy or, at minimum, exercise extreme caution if alcohol consumption cannot be avoided.
Regarding contraindications, (R)-bendroflumethiazide should be avoided during pregnancy and lactation due to concerns about fetal exposure through placental transfer and infant exposure through breast milk . Other contraindications include anuria, severe renal impairment, hepatic coma or precoma, and known hypersensitivity to sulfonamide derivatives. Caution is warranted in patients with gout, diabetes mellitus, systemic lupus erythematosus, and those with electrolyte abnormalities, particularly hyponatremia, hypokalemia, or hypercalcemia.
The risk-benefit assessment for (R)-bendroflumethiazide therapy should be individualized, considering the patient's specific clinical context, comorbidities, concomitant medications, and ability to adhere to recommended monitoring protocols. With appropriate patient selection and vigilant monitoring, many adverse effects can be anticipated, prevented, or managed effectively, enabling the continued therapeutic use of this established medication.
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